1-Chloro-2-nitrobenzene

Description

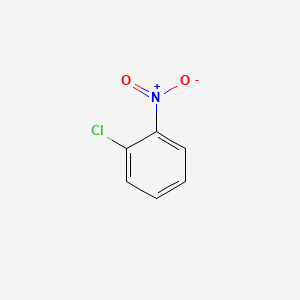

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCFYVKQTRLZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020280 | |

| Record name | 1-Chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999), Yellow crystals with an aromatic odor; [CAMEO], YELLOW-TO-GREEN CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

475 °F at 760 mmHg (NTP, 1992), 245.5 °C, 246 °C | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

261 °F (NTP, 1992), 127 °C, 124 °C c.c. | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 67.8 °F (NTP, 1992), Sol in alcohol, benzene, ether, VERY SOL IN ACETONE, PYRIDINE; SOL IN TOLUENE, METHANOL, CARBON TETRACHLORIDE, In water, 441 mg/L at 25 °C, Water solubility = 2800 uM (440 mg/l) at 20 °C, Solubility in water: none | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.368 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.368 g/L at 242 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.4 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.018 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow crystals, Monoclinic needles | |

CAS No. |

88-73-3, 25167-93-5 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloronitrobenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloronitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1YI9R2K8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

90 to 91 °F (NTP, 1992), 32 °C, 33 °C | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-nitrobenzene from Chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-2-nitrobenzene (B146284) via the nitration of chlorobenzene (B131634). The document details the underlying chemical principles, experimental protocols, and methods for the separation and analysis of the resulting isomeric mixture.

Introduction

The nitration of chlorobenzene is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic synthesis. This reaction yields a mixture of isomeric chloronitrobenzenes, primarily the ortho (this compound) and para (1-chloro-4-nitrobenzene) products, with the para isomer typically being the major product.[1] this compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Understanding and controlling the regioselectivity of this reaction is crucial for maximizing the yield of the desired ortho isomer.

Reaction Mechanism and Kinetics

The nitration of chlorobenzene proceeds through the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1] The highly electrophilic nitronium ion then attacks the electron-rich benzene (B151609) ring of chlorobenzene. The chlorine atom is a deactivating but ortho-, para-directing group. This directive effect is due to the interplay between its electron-withdrawing inductive effect and electron-donating resonance effect.

The reaction is a fast and highly exothermic process.[2][3] Kinetic studies have shown that the rate of reaction is influenced by temperature and the concentration of the mixed acids.[3][4] The selectivity towards the ortho and para isomers is temperature-dependent; an increase in temperature slightly favors the formation of the ortho isomer, which can be attributed to differences in the activation energies for the formation of the respective isomers.[2]

Quantitative Data on Isomer Distribution

The ratio of ortho to para isomers in the nitration of chlorobenzene is a critical parameter. While the para isomer is generally favored, the reaction conditions can be adjusted to influence this ratio.

| Reaction Temperature (°C) | H₂SO₄ Concentration (wt%) | Molar Ratio (HNO₃:Chlorobenzene) | Isomer Distribution (ortho:para) | Reference |

| 0 | 95 | 1.3 | ~30:70 | [2] |

| 15 | 95 | 1.3 | ~32:68 | [2] |

| 60 | Not Specified | Not Specified | 34:65 (1% meta) | [1] |

| 40-70 | 56 (in mixed acid) | Not Specified | 34-36 : 63-65 (~1% meta) |

Note: The data presented is compiled from various sources and may have been obtained under slightly different experimental conditions.

Experimental Protocols

Laboratory-Scale Synthesis of Chloronitrobenzene Isomers

This protocol describes a typical laboratory procedure for the nitration of chlorobenzene.

Materials:

-

Chlorobenzene

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (95-98%)

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethanol (B145695) or Methanol (for crystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare the nitrating mixture by slowly adding a calculated amount of concentrated sulfuric acid to concentrated nitric acid, while cooling the flask in an ice bath.

-

Slowly add chlorobenzene dropwise to the stirred nitrating mixture, maintaining the reaction temperature between 40-50°C using a water bath.

-

After the addition is complete, continue stirring the mixture for an additional 1-2 hours at the same temperature to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude mixture of chloronitrobenzene isomers.

-

Filter the solid product and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

To neutralize any remaining acid, wash the crude product with a 5% sodium bicarbonate solution, followed by another wash with water.

-

Dry the crude product. The resulting solid is a mixture of ortho- and para-nitrochlorobenzene.

Separation of this compound and 1-Chloro-4-nitrobenzene (B41953) by Fractional Crystallization

The separation of the ortho and para isomers is achieved by leveraging their different melting points and solubilities in organic solvents.[1][5]

Procedure:

-

Dissolve the crude mixture of chloronitrobenzene isomers in a minimum amount of hot ethanol or methanol.

-

Allow the solution to cool slowly to room temperature. The para isomer, having a higher melting point and lower solubility, will crystallize out first.

-

Cool the mixture further in an ice bath to maximize the crystallization of the para isomer.

-

Filter the crystals of 1-chloro-4-nitrobenzene and wash them with a small amount of cold solvent.

-

The filtrate is now enriched with the ortho isomer (this compound).

-

To isolate the this compound, concentrate the filtrate by evaporating the solvent.

-

The resulting residue, which is primarily the ortho isomer, can be further purified by vacuum distillation or a second crystallization step if necessary.

Analytical Methods for Isomer Quantification

Accurate quantification of the isomer ratio is essential for process optimization and quality control. Gas chromatography (GC) is a commonly employed technique for this purpose.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for the separation of aromatic isomers, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/minute to 220°C.

-

Hold: Maintain at 220°C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve a small amount of the crude product mixture in a suitable solvent (e.g., dichloromethane (B109758) or acetone) to a concentration of approximately 1 mg/mL.

The relative peak areas of the ortho and para isomers in the chromatogram can be used to determine their respective percentages in the mixture.

Visualizations

Caption: Experimental workflow for the synthesis and separation of chloronitrobenzene isomers.

Caption: Signaling pathway of the electrophilic nitration of chlorobenzene.

Safety Considerations

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled. Ensure adequate cooling and slow addition of reagents.

-

Chlorobenzene and its nitrated products are toxic and should be handled with care. Avoid inhalation of vapors and skin contact.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification techniques may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Separation of p-nitrochlorobenzene and o-nitrochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

1-Chloro-2-nitrobenzene CAS number 88-73-3 safety data sheet

An In-depth Technical Guide to the Safety of 1-Chloro-2-nitrobenzene (B146284) (CAS 88-73-3)

This guide provides comprehensive safety information for this compound (CAS No. 88-73-3), intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, toxicity, handling procedures, and emergency measures.

Substance Identification and Properties

This compound is a yellow crystalline solid.[1] It is also known by synonyms such as o-Chloronitrobenzene and 2-Chloronitrobenzene.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H4ClNO2 | [3] |

| Molecular Weight | 157.55 g/mol | [4] |

| Appearance | Yellow crystals or solidified mass | [1][4] |

| Melting Point | 31 - 33 °C | [4] |

| Boiling Point | 246 °C | [4] |

| Flash Point | 124 °C (closed cup) | [5][6] |

| Density | 1.348 g/mL at 25 °C | [4] |

| Vapor Pressure | 0.05 hPa at 25 °C; 0.15 hPa at 37.7 °C; 0.43 hPa at 50 °C | [4] |

| Water Solubility | 441 mg/L at 20 °C | [7] |

| log Kow (Octanol/Water Partition Coefficient) | 2.24 | [4][7] |

Hazard Identification and Classification

This substance is classified as hazardous. It is toxic if swallowed or in contact with skin.[3] It may cause damage to the blood and liver through prolonged or repeated exposure and is suspected of causing cancer.[6]

Table 2: GHS Hazard Statements

| Code | Statement | Reference |

| H301 + H311 | Toxic if swallowed or in contact with skin | [3] |

| H315 | Causes skin irritation | [8] |

| H317 | May cause an allergic skin reaction | [8] |

| H319 | Causes serious eye irritation | [8] |

| R20/22 | Harmful by inhalation and if swallowed | [1] |

| R24 | Toxic in contact with skin | [1] |

| R52/53 | Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment | [1] |

Toxicology and Health Effects

Absorption into the body can lead to the formation of methemoglobin, which causes cyanosis (bluish discoloration of the skin) and impairs the oxygen-carrying capacity of the blood.[1][4] Onset of symptoms may be delayed.[4][6]

Table 3: Acute Toxicity Data

| Route | Species | Value (LD50/LC50) | Reference |

| Oral | Rat (male) | 144, 251, or 560 mg/kg | [7] |

| Oral | Rat (female) | 263 or 560 mg/kg | [7] |

| Dermal | Rat (male) | 655 mg/kg | [7] |

| Dermal | Rat (female) | 1320 mg/kg | [7] |

| Dermal | Rabbit | 400 mg/kg | [7] |

| Inhalation | Rat | 3200 mg/m³ (495 ppm) | [7] |

Potential Health Effects:

-

Inhalation: Harmful if inhaled, may cause respiratory tract irritation. Symptoms include dizziness, headache, nausea, and weakness.[1][6]

-

Skin Contact: Toxic if absorbed through the skin. May cause skin irritation and potentially an allergic reaction.[1][8]

-

Eye Contact: May cause mild to serious eye irritation.[1][8]

-

Ingestion: Toxic if swallowed. May cause central nervous system depression.[1][3]

-

Chronic Exposure: May lead to anemia, liver damage, and other blood cell abnormalities.[1][6] The substance is possibly carcinogenic to humans.[6]

Experimental Protocols

Acute Oral Toxicity (LD50)

The acute oral toxicity of this compound is determined by studies on rats. The general protocol involves the administration of the substance by gavage to a group of animals at various dose levels. For example, a study on male Wistar rats reported signs of intoxication including imbalance, tremor, rough fur, and diarrhea.[7] The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 value, the dose that is lethal to 50% of the test population, is then calculated. Post-mortem examinations may be performed on deceased animals to identify target organs.[7]

Acute Dermal Toxicity (LD50)

Dermal toxicity is assessed by applying the substance to the shaved skin of animals, such as rats or rabbits. The application site is typically covered with a dressing for a specified duration (e.g., 24 hours).[7] Observations for signs of toxicity and mortality are conducted over a period of up to 14 days. The primary symptom observed across various routes of application is a cyanotic appearance.[7]

Skin and Eye Irritation

To evaluate skin irritation, a solution of the substance (e.g., 10% in sesame oil) is applied to the intact and abraded skin of rabbits under a semi-occlusive dressing for 24 hours.[7] The skin is then examined for signs of irritation like erythema and edema. Eye irritation studies involve instilling the undiluted substance into the eyes of rabbits and observing for effects like redness, which were found to be reversible within 24 hours in some studies.[7]

Emergency Procedures and First Aid

Immediate medical attention is crucial in case of exposure.

Caption: Emergency first aid workflow following exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the skin thoroughly with soap and plenty of water. Seek immediate medical aid.[1][3]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Get medical aid immediately.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][9]

Firefighting and Accidental Release Measures

Firefighting

This compound is combustible.[6] Finely dispersed particles can form explosive mixtures in air.[6]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][9]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[9]

-

Special Hazards: Burning produces toxic and corrosive fumes, including nitrogen oxides, hydrogen chloride, and phosgene.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release

-

Personal Precautions: Evacuate unnecessary personnel.[9] Wear personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[3][6] Avoid creating dust.

-

Environmental Precautions: Prevent the substance from entering drains or the environment.[3]

-

Containment and Cleanup: Sweep up the spilled substance into a suitable, closed container for disposal.[3] Moisten first to prevent dusting if appropriate.[6] Do not absorb in sawdust or other combustible materials.[6]

Caption: Logical workflow for accidental release response.

Handling, Storage, and Disposal

-

Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[1][3] Do not breathe dust or vapors.[9] Wash hands thoroughly after handling and before eating, drinking, or smoking.[9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][9] Store locked up. Keep away from incompatible materials such as strong bases and oxidizing agents.[4]

-

Disposal: Dispose of this material and its container as hazardous waste.[1] Disposal must be in accordance with local, regional, and national regulations.[9]

Personal Protective Equipment (PPE)

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. A NIOSH (US) or EN 143 (EU) approved respirator is recommended.[4]

-

Hand Protection: Wear protective gloves.[9]

-

Eye Protection: Use chemical safety goggles or a face shield.[3]

-

Skin and Body Protection: Wear a complete suit protecting against chemicals.[3] The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. This compound | C6H4ClNO2 | CID 6945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 0028 - this compound [inchem.org]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. hpc-standards.com [hpc-standards.com]

- 9. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-nitrobenzene, Focusing on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-Chloro-2-nitrobenzene, with a detailed focus on its melting point. The information herein is curated for professionals in research, and drug development, offering precise data, experimental methodologies, and logical workflows to support laboratory and analytical work.

Core Physical and Chemical Properties

This compound, an important intermediate in the synthesis of various industrial chemicals, including pharmaceuticals and dyes, is a yellowish crystalline solid at room temperature.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom and a nitro group at adjacent positions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, compiled from various scientific and safety data sources.

| Property | Value | References |

| Melting Point | 31-34 °C | [2][3][4][5] |

| Boiling Point | 246 °C at 760 mmHg | [3][4][5] |

| Molecular Formula | C₆H₄ClNO₂ | [2][6][7][8][9] |

| Molecular Weight | 157.55 g/mol | [6][7][8] |

| CAS Number | 88-73-3 | [1][6][7] |

| Appearance | Yellowish solid/crystals | [1][9][10] |

| Density | 1.348 g/mL at 25 °C | [3][4][5] |

| Flash Point | 124 °C (closed cup) | [3][5][11][12] |

| Vapor Pressure | <0.1 mbar at 20 °C | [3] |

| Water Solubility | 441 mg/L at 20 °C | [1] |

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically cause a depression and broadening of the melting point range.[2] The capillary method is a standard and widely accepted technique for accurate melting point determination.[8][13]

Principle

A small, finely powdered sample of the solid is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus or a Thiele tube containing a heating oil.[2][6] The temperatures at which the substance begins to melt (onset of melting) and completely liquefies (clear point) are recorded as the melting range.[7][14]

Apparatus and Materials

-

Melting point apparatus or Thiele tube setup

-

Glass capillary tubes (one end sealed)

-

Thermometer (calibrated)

-

This compound sample (dry and finely powdered)

-

Mortar and pestle (if sample needs grinding)

-

Spatula

-

Long glass tube for packing

Step-by-Step Procedure

-

Sample Preparation:

-

Packing the Capillary Tube:

-

Invert the capillary tube and tap it gently on a hard surface to move the powder to the sealed end.[3]

-

To ensure dense packing, drop the capillary tube (sealed end down) through a long, narrow glass tube held vertically over a hard surface. The bouncing action will compact the sample.[1][11]

-

Repeat until the packed sample height is approximately 2-3 mm.[3][7]

-

-

Melting Point Measurement:

-

Initial (Rapid) Determination: If the approximate melting point is unknown, perform a quick measurement by heating the sample at a faster rate (e.g., 10-15 °C per minute) to get a rough estimate.[2][15]

-

Accurate Determination:

-

Allow the apparatus to cool to at least 15 °C below the estimated melting point.[3]

-

Place the packed capillary tube into the heating block of the melting point apparatus.[1]

-

Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5][7]

-

Observe the sample closely through the magnifying eyepiece.

-

-

-

Recording the Melting Range:

-

T₁ (Onset of Melting): Record the temperature at which the first tiny droplet of liquid becomes visible within the solid.[3][7]

-

T₂ (Clear Point): Record the temperature when the entire sample has transformed into a clear, transparent liquid.[7]

-

The melting point is reported as the range from T₁ to T₂.

-

-

Verification:

-

For reliable results, repeat the determination with a fresh sample in a new capillary tube. The results should be consistent.[2]

-

Logical Workflow for Melting Point Analysis

The following diagram illustrates the logical workflow for determining and verifying the melting point of a chemical sample, a fundamental procedure in quality control and substance identification.

Caption: Workflow for Melting Point Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. thinksrs.com [thinksrs.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jk-sci.com [jk-sci.com]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Chemical Analysis: determining melting points with the Thiele-Dennis tube: monocerosfour — LiveJournal [monocerosfour.livejournal.com]

- 12. pennwest.edu [pennwest.edu]

- 13. mt.com [mt.com]

- 14. Thiele tube - Wikipedia [en.wikipedia.org]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

Spectroscopic Profile of 1-Chloro-2-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-chloro-2-nitrobenzene (B146284), a compound of significant interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits signals in the aromatic region. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro and chloro substituents.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.87 | dd | 8.1, 1.5 |

| H-3 | 7.68 | dd | 7.9, 1.5 |

| H-4 | 7.56 | td | 8.0, 1.5 |

| H-5 | 7.47 | td | 7.8, 1.5 |

Note: The assignments are based on typical substituent effects and coupling patterns. Actual values may vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached groups.

| Carbon | Chemical Shift (ppm) |

| C-2 (C-NO₂) | 147.5 |

| C-1 (C-Cl) | 133.4 |

| C-4 | 132.8 |

| C-6 | 129.8 |

| C-5 | 127.3 |

| C-3 | 124.9 |

Note: These are approximate chemical shifts. The specific values can vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0 ppm).[2]

-

Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer's probe.[2] Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1525 - 1515 |

| Nitro (NO₂) | Symmetric Stretching | 1355 - 1345 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-Cl | Stretching | 800 - 600 |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following thin solid film method is commonly used:[5]

-

Sample Preparation: Dissolve a small amount of the solid in a volatile solvent like methylene (B1212753) chloride.[5]

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] It provides information about the molecular weight and fragmentation pattern of a compound.[7]

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks. The presence of chlorine is indicated by the characteristic M+2 isotopic peak.

| m/z | Relative Intensity | Assignment |

| 157 | High | [M]⁺ (Molecular ion, ³⁵Cl) |

| 159 | Approx. 1/3 of M⁺ | [M+2]⁺ (³⁷Cl isotope) |

| 111 | High | [M-NO₂]⁺ |

| 75 | High | [C₆H₄Cl - H]⁺ or further fragmentation |

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often after being vaporized.[7] For volatile compounds, this can be done directly or via a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are ionized, typically using a high-energy electron beam (Electron Ionization - EI).[7][8] This process often causes the molecules to fragment.[7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[7]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[8]

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

Caption: Logical workflow for structural elucidation using spectroscopic data.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mit.edu [web.mit.edu]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. amherst.edu [amherst.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Industrial Production and Uses of 1-Chloro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-nitrobenzene (B146284), an important organic intermediate, is primarily produced industrially through the nitration of chlorobenzene (B131634). This process yields a mixture of isomers, from which the ortho-isomer, this compound, is separated and purified. It serves as a crucial building block in the synthesis of a wide array of chemicals, including dyes, pigments, agrochemicals, and notably, as a precursor in the pharmaceutical industry for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its industrial production, detailed experimental protocols for its synthesis and key reactions, and its significant applications, with a focus on its role in drug development.

Industrial Production of this compound

The commercial manufacturing of this compound is predominantly achieved through the electrophilic nitration of chlorobenzene.[1][2] This reaction involves the use of a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid".[1][2]

The reaction proceeds as follows:

C₆H₅Cl + HNO₃ --(H₂SO₄)--> C₆H₄ClNO₂ + H₂O

The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring of chlorobenzene. The chloro group is an ortho-, para-directing deactivator, leading to the formation of a mixture of isomers.[3]

Isomer Distribution and Yields

The nitration of chlorobenzene typically results in a high overall yield of chloronitrobenzene isomers, often around 98%.[1][2] The distribution of these isomers is a critical factor in the industrial process.

| Isomer | Typical Distribution (%) |

| This compound (ortho) | 34 - 36 |

| 1-Chloro-4-nitrobenzene (para) | 63 - 65 |

| 1-Chloro-3-nitrobenzene (meta) | ~1 |

Table 1: Typical isomer distribution in the industrial nitration of chlorobenzene.[1][2]

Production Process and Separation

The industrial production of this compound can be carried out in either batch or continuous reactors.[1] A continuous process using a micro-channel reactor has been shown to be effective, allowing for stable temperature control and a safe process.[4]

Production Workflow:

References

- 1. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2-Nitrochlorobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. study.com [study.com]

- 4. CN102432471B - Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor - Google Patents [patents.google.com]

Reactivity of the Nitro Group in 1-Chloro-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Chloro-2-nitrobenzene (B146284) is a pivotal intermediate in organic synthesis, deriving its chemical versatility from the unique interplay between the chloro and nitro substituents on the aromatic ring. The strong electron-withdrawing nature of the nitro group profoundly influences the molecule's reactivity in several key transformations. This guide provides an in-depth analysis of the reactivity centered on the nitro group, including its role in activating the benzene (B151609) ring for nucleophilic aromatic substitution and its transformation via reduction to form 2-chloroaniline (B154045), a valuable precursor in the pharmaceutical and agrochemical industries. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for laboratory applications.

Core Reactivity Principles

The reactivity of this compound is dominated by the electronic effects of its two substituents:

-

Nitro Group (-NO₂): This group is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-R) effects.[1] Its presence deactivates the benzene ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.[2][3]

-

Chloro Group (-Cl): This is a weakly deactivating group that withdraws electron density through its inductive effect (-I) but donates electron density via its resonance effect (+R).[1] It acts as a leaving group in nucleophilic substitution reactions.

The ortho-positioning of these two groups creates a synergistic effect where the nitro group's strong electron-withdrawing capacity stabilizes the intermediates formed during nucleophilic attack, thereby facilitating the displacement of the chlorine atom.[4][5]

Key Reactions Involving the Nitro Group

Reduction of the Nitro Group to 2-Chloroaniline

The most significant reaction of the nitro group in this compound is its reduction to an amine, yielding 2-chloroaniline. This transformation is fundamental for the synthesis of a wide range of biologically active molecules.[6]

Several methods exist for this reduction:

-

Catalytic Hydrogenation: This is a common method using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[7][8] While efficient, a potential side reaction is hydrodechlorination (loss of the chlorine atom).[8] Raney Nickel is often preferred for substrates with aromatic halides to minimize this issue.[8]

-

Metal-Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and robust method.[7][8] The iron/HCl or iron/acetic acid system is widely used on an industrial scale.[9][10]

-

Electrocatalytic Reduction: Modern methods include highly selective electrocatalytic reductions, which can offer sustainability advantages by operating under mild conditions without the need for precious metal catalysts or hydrogen gas.[11]

The general pathway for the reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final aniline (B41778) product.[10][12]

Caption: Pathway for the reduction of this compound.

Activation of Nucleophilic Aromatic Substitution (NAS)

The nitro group in the ortho position makes the chlorine atom susceptible to displacement by nucleophiles via an addition-elimination mechanism.[2][4] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][13]

The key steps are:

-

Nucleophilic Attack: A nucleophile (e.g., OH⁻, RO⁻, RNH₂) attacks the carbon atom bearing the chlorine.[2]

-

Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate.

-

Resonance Stabilization: The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the ortho-nitro group.[2][4] This stabilization lowers the activation energy of the reaction, making it favorable.[2][4]

-

Elimination: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[2]

This reactivity is highly dependent on the nitro group's position. The isomeric 1-chloro-3-nitrobenzene (B92001) does not undergo this reaction under similar conditions because the meta-positioned nitro group cannot stabilize the negative charge of the intermediate through resonance.[3][5]

Caption: Logical workflow of Nucleophilic Aromatic Substitution (NAS).

Influence on Electrophilic Aromatic Substitution (EAS)

While the primary reactivity involves the nitro group itself or its influence on the chloro group, it's important to consider its effect on the aromatic ring. The nitro group is strongly deactivating and a meta-director for electrophilic substitution.[1][14] The chlorine atom is also deactivating but directs incoming electrophiles to the ortho and para positions.[15] The combined effect of a strong meta-directing deactivator and a weak ortho, para-directing deactivator makes electrophilic aromatic substitution on this compound difficult and generally not a synthetically useful pathway.

Quantitative Data Summary

The following table summarizes reaction yields for key transformations of this compound.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

| Nitro Group Reduction | Fe powder, HCl, H₂O, 90°C | 2-Chloroaniline | 97.2% | [9] |

| Nitro Group Reduction | H₂, γ-Mo₂N catalyst, ~220°C | 2-Chloroaniline | High Selectivity | [12] |

| Nitro Group Reduction | Electrocatalytic, POM mediator, pH 3.7 | 2-Chloroaniline | >99% Selectivity | [11] |

| Nucleophilic Substitution | Various anilines, solvent-free | N-substituted-2-nitroanilines | Good to Excellent | [6] |

| Nucleophilic Substitution | aq. KOH, high temperature | 2-Nitrophenol | Reaction proceeds | [4][13] |

Experimental Protocols

Protocol 1: Reduction to 2-Chloroaniline via Iron/HCl

This protocol is based on a common and effective laboratory-scale method for the reduction of the nitro group.[9][16]

Materials:

-

This compound

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 20% w/v)

-

Round-bottom flask

-

Reflux condenser

-

Mechanical or magnetic stirrer

-

Heating mantle

-

Steam distillation apparatus or separatory funnel for extraction

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, create a mixture of this compound, water, and a small amount of concentrated HCl. A typical mass ratio is 1 part this compound to 0.33 parts water and 0.017 parts HCl.[9]

-

Addition of Iron: Begin stirring the mixture and heat to approximately 90°C.[9] Slowly add iron powder in portions. The recommended mass ratio of iron powder to the starting material is 1:1.[9] An exothermic reaction should be observed. Maintain control over the reaction rate by adjusting the addition rate of the iron powder.

-

Reaction Monitoring: After the addition is complete, maintain the reaction at reflux with vigorous stirring for 6-8 hours, or until TLC analysis shows the complete consumption of the starting material.[16]

-

Workup - Basification: Cool the reaction mixture to room temperature. Carefully make the mixture basic by adding NaOH solution. This step precipitates iron salts as iron (II/III) hydroxides and liberates the free 2-chloroaniline base.[16]

-

Isolation - Steam Distillation: Isolate the product from the iron sludge using steam distillation.[16] 2-Chloroaniline is volatile with steam and will co-distill with water, appearing as a milky emulsion in the distillate.[16] Continue distillation until the distillate runs clear.

-

Purification:

-

Transfer the collected distillate to a separatory funnel. Allow the layers to separate and collect the denser organic layer (2-chloroaniline).

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

-

Combine all organic fractions and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure. For very high purity, the product can be distilled under vacuum.[16]

-

Caption: Experimental workflow for the synthesis of 2-chloroaniline.

Protocol 2: Nucleophilic Aromatic Substitution with Aniline (General)

This generalized protocol describes a solvent-free reaction to synthesize N-substituted-2-nitroaniline derivatives.[6]

Materials:

-

This compound

-

Substituted or unsubstituted aniline

-

Reaction vial or flask

-

Heating source (oil bath or heating block)

-

Magnetic stirrer

-

Column chromatography setup (silica gel)

-

Appropriate eluents (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: In a reaction vial, combine this compound (1.0 eq) and the desired aniline (1.0-1.2 eq).

-

Reaction Conditions: Heat the neat (solvent-free) mixture with stirring at a temperature typically ranging from 100-150°C. The optimal temperature will depend on the specific aniline used.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. The products (N-substituted-2-nitroanilines) are often highly colored (orange to red).[6]

-

Purification: Upon completion, cool the reaction mixture. The crude product can be directly purified by column chromatography on silica (B1680970) gel.[6] Elute first with a non-polar solvent (e.g., hexane) to remove any unreacted this compound, then gradually increase the polarity to elute the desired product.[6]

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Safety and Handling

This compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[16] It is essential to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) before use.

References

- 1. quora.com [quora.com]

- 2. Question Explain why this compound reacts with aqueous KOH at h.. [askfilo.com]

- 3. Question Explain why the reaction of this compound with aqueous.. [askfilo.com]

- 4. Question 5 The reaction of this compound with aqueous potassium.. [askfilo.com]

- 5. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Page loading... [guidechem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The reaction of this compound with aqueous potassium hydroxide .. [askfilo.com]

- 14. Chlorination of Nitrobenzene | Myetutors [myetutors.com]

- 15. CK12-Foundation [flexbooks.ck12.org]

- 16. benchchem.com [benchchem.com]

The Ortho Effect: A Technical Guide to the Electron-Withdrawing Influence in 1-Chloro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-nitrobenzene (B146284) is a key aromatic intermediate whose reactivity is dominated by the powerful electron-withdrawing effects of its substituents. The relative positioning of the chloro and nitro groups dictates the electronic landscape of the benzene (B151609) ring, rendering it highly susceptible to specific chemical transformations. This technical guide provides an in-depth analysis of the inductive and resonance effects at play in this molecule, with a primary focus on its activation towards nucleophilic aromatic substitution. Detailed mechanisms, quantitative data, experimental protocols, and logical diagrams are presented to offer a comprehensive resource for professionals in chemistry and drug development.

Introduction to Electron-Withdrawing Effects

In substituted aromatic compounds, the nature and position of substituents govern the electron density distribution of the ring, thereby controlling its reactivity. Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, which generally deactivates it towards electrophilic attack but can significantly activate it for nucleophilic aromatic substitution. This compound possesses two such groups: a chloro group (-Cl) and a nitro group (-NO₂). Their combined influence, particularly due to the ortho positioning, creates a unique chemical entity with distinct properties and reactivity.

The Interplay of Inductive and Resonance Effects

The electronic character of this compound is a product of two primary electronic effects:

-

Inductive Effect (-I): Both the chlorine atom and the nitro group are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect. This effect pulls electron density away from the benzene ring through the sigma (σ) bonds, leading to a general decrease in electron density across the entire ring.

-